An In-Depth Technical Guide to Chrysene-5,6-diol: Physical, Chemical, and Biological Properties
An In-Depth Technical Guide to Chrysene-5,6-diol: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysene-5,6-diol, a significant metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene, is a molecule of considerable interest in the fields of toxicology, pharmacology, and drug development. As a diol derivative of chrysene, its physical and chemical characteristics, as well as its biological activities, are crucial for understanding the metabolic activation and potential carcinogenicity of its parent compound. This technical guide provides a comprehensive overview of the core physical and chemical properties of Chrysene-5,6-diol, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in cellular signaling pathways.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄O₂ | PubChem[2] |
| Molecular Weight | 262.3 g/mol | PubChem[2] |
| Appearance | Yellow crystalline solid | Guidechem[3] |
Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 2.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Exact Mass | 262.09937968 g/mol | PubChem[2] |
| Monoisotopic Mass | 262.09937968 g/mol | PubChem[2] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[2] |
| Heavy Atom Count | 20 | PubChem[2] |
| Formal Charge | 0 | PubChem[2] |
| Complexity | 355 | PubChem[2] |
Note: Many of the specific physical properties such as melting point, boiling point, and detailed solubility data for Chrysene-5,6-diol are not extensively documented in publicly available literature. The provided data for the parent compound, chrysene, includes a melting point of 254 °C and a boiling point of 448 °C, but these are not directly applicable to Chrysene-5,6-diol.
Experimental Protocols
Synthesis of trans-Chrysene-5,6-dihydrodiol
A common method for the synthesis of trans-Chrysene-5,6-dihydrodiol involves the reduction of chrysene-5,6-quinone.
Materials:
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Chrysene-5,6-quinone
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Methylmagnesium iodide (MeMgI) or Sodium borohydride (NaBH₄)
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Anhydrous tetrahydrofuran (THF)
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Appropriate work-up and purification solvents (e.g., ethyl acetate, hexane)
Procedure (Reduction using a Grignard Reagent): [1]
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In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve chrysene-5,6-quinone in anhydrous THF.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of methylmagnesium iodide in THF to the stirred solution of chrysene-5,6-quinone.
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Allow the reaction to proceed at 0 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield trans-Chrysene-5,6-dihydrodiol.
Note: The use of sodium borohydride as a reducing agent is also possible, though it may result in lower yields.[1]
Metabolic Production of Chrysene-5,6-diol using Liver Microsomes
In vitro studies using liver microsomes are essential for investigating the metabolism of chrysene and the formation of its diol metabolites.
Materials:
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Rat or human liver microsomes
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Chrysene (substrate)
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NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
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Phosphate buffer (pH 7.4)
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Magnesium chloride (MgCl₂)
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Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
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Prepare an incubation mixture containing liver microsomes, phosphate buffer, and MgCl₂.
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Add chrysene, typically dissolved in a small amount of a suitable solvent like DMSO, to the incubation mixture.
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Pre-incubate the mixture at 37 °C for a few minutes.
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Initiate the metabolic reaction by adding the NADPH regenerating system.
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Incubate the reaction mixture at 37 °C for a defined period (e.g., 30-60 minutes).
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Terminate the reaction by adding a cold organic solvent, such as ethyl acetate, to precipitate the proteins.
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Vortex the mixture and centrifuge to separate the organic and aqueous layers.
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Collect the organic layer containing the chrysene metabolites.
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Repeat the extraction of the aqueous layer to ensure complete recovery.
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Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate for analysis.
Analytical Methods for Chrysene-5,6-diol
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the separation and quantification of chrysene metabolites.
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Column: A reversed-phase C18 column is commonly used.
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Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically employed for optimal separation.
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Detection: UV-Vis or fluorescence detection is used. Fluorescence detection offers higher sensitivity and selectivity for PAHs and their metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the identification and quantification of chrysene metabolites, often after derivatization to increase their volatility.
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Derivatization: The hydroxyl groups of the diol are often derivatized, for example, by silylation with reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), to form more volatile trimethylsilyl (TMS) ethers.
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Column: A non-polar or semi-polar capillary column is typically used for separation.
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Ionization: Electron ionization (EI) is commonly used, and the resulting mass spectrum provides a unique fragmentation pattern for identification.
Biological Activity and Signaling Pathways
Chrysene and its metabolites, including Chrysene-5,6-diol, are known to exert their biological effects through interaction with cellular signaling pathways, most notably the aryl hydrocarbon receptor (AhR) signaling pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that plays a central role in the cellular response to xenobiotics, including PAHs.
Description of the Pathway:
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Ligand Binding: Chrysene and its metabolites, potentially including Chrysene-5,6-diol, can act as ligands for the AhR, which resides in the cytoplasm in a complex with heat shock protein 90 (Hsp90) and other co-chaperones.[4]
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Nuclear Translocation and Dimerization: Upon ligand binding, the AhR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT).[4]
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DNA Binding and Gene Transcription: The AhR-ARNT heterodimer binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes.
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Induction of Metabolizing Enzymes: This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes such as CYP1A1.[5]
-
Metabolic Activation: The induced CYP1A1 enzymes are then involved in the further metabolism of chrysene, leading to the formation of various metabolites, including diols and diol epoxides, which are often more reactive and potentially more toxic.
While chrysene itself is a known AhR agonist, the direct binding affinity and specific downstream effects of Chrysene-5,6-diol on this pathway are subjects of ongoing research. Studies have shown that hydroxylated and methylated chrysenes can act as potent AhR agonists, suggesting that Chrysene-5,6-diol likely also interacts with this receptor.[6]
Experimental Workflow for Assessing AhR Activation
This workflow outlines the key steps to determine if Chrysene-5,6-diol can activate the AhR signaling pathway, leading to the upregulation of target genes like CYP1A1.
Conclusion
Chrysene-5,6-diol is a key metabolite in the biotransformation of chrysene. While a complete experimental dataset of its physical and chemical properties is still being established, its synthesis and analysis are achievable through established laboratory protocols. The primary biological significance of Chrysene-5,6-diol lies in its potential interaction with the aryl hydrocarbon receptor signaling pathway, a critical determinant in the metabolic activation and potential toxicity of its parent compound. Further research into the direct effects of Chrysene-5,6-diol on this and other cellular pathways will be crucial for a comprehensive understanding of chrysene's carcinogenic potential and for the development of strategies to mitigate its harmful effects.
References
- 1. CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans- (56183-24-5) for sale [vulcanchem.com]
- 2. CHRYSENE-5,6-DIOL, 5,6-DIHYDRO-, trans- | C18H14O2 | CID 41776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Influence of ligand’s directional configuration, chrysenes as model compounds, on the binding activity with aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrysene, a four-ring polycyclic aromatic hydrocarbon, induces hepatotoxicity in mice by activation of the aryl hydrocarbon receptor (AhR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
